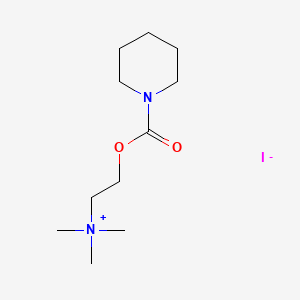

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide

Description

Properties

CAS No. |

64046-21-5 |

|---|---|

Molecular Formula |

C11H23IN2O2 |

Molecular Weight |

342.22 g/mol |

IUPAC Name |

trimethyl-[2-(piperidine-1-carbonyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C11H23N2O2.HI/c1-13(2,3)9-10-15-11(14)12-7-5-4-6-8-12;/h4-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BLYJOIMLAOFTNI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N1CCCCC1.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide typically involves:

- Starting from 2-piperidinecarboxylic acid (also known as piperidine-2-carboxylic acid or pipecolic acid).

- Conversion of the carboxylic acid group into an ester with a 2-(trimethylammonio)ethyl moiety.

- Introduction of the iodide counter ion to form the quaternary ammonium iodide salt.

The key synthetic steps include activation of the acid functionality, esterification with a suitable 2-(trimethylammonio)ethyl alcohol or derivative, and salt formation.

Preparation of (S)-2-Piperidinecarboxylic Acid (Chiral Intermediate)

A crucial precursor is the chiral form of 2-piperidinecarboxylic acid. According to patent CN111995565A, an efficient preparation method for (S)-2-piperidinecarboxylic acid involves:

- Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate compound.

- Asymmetric alkylation under strong base conditions, followed by imine hydrolysis and intramolecular cyclization in a one-pot reaction.

- Removal of the chiral auxiliary under alkaline conditions to yield (S)-2-piperidinecarboxylic acid with high stereoselectivity and yield.

This method is advantageous due to inexpensive raw materials, a short synthetic route, and good stereochemical control.

Esterification with 2-(Trimethylammonio)ethyl Group

The esterification step to attach the 2-(trimethylammonio)ethyl moiety can be achieved by reacting the piperidinecarboxylic acid or its activated derivative with 2-(trimethylammonio)ethanol or its precursor.

While direct literature on this exact esterification is limited, analogous methods from related quaternary ammonium ester syntheses suggest:

- Activation of the carboxylic acid as an acid chloride or anhydride (e.g., using thionyl chloride).

- Reaction with 2-(trimethylammonio)ethanol or its protected form under controlled temperature.

- Quaternization of the amino group (if starting from a tertiary amine) using methyl iodide or other methylating agents to form the trimethylammonium salt.

A related synthetic approach in the preparation of cobimetinib intermediates (WO2017096996A1) involves:

- Reacting (2S)-2-piperidinecarboxylic acid with thionyl chloride to form the acid chloride.

- Performing a nucleophilic substitution with a cyanide source and phase transfer catalyst.

- Hydrolysis and esterification with various alcohols, including methanol and ethanol, under catalysis.

- Subsequent protection and functional group transformations to build complex intermediates.

Although this patent focuses on cobimetinib, the methodology for esterification and quaternary ammonium salt formation is adaptable for preparing 2-(trimethylammonio)ethyl esters of piperidinecarboxylic acid.

Quaternization and Salt Formation

The final step to form the iodide salt involves:

- Quaternization of the tertiary amine group on the 2-(trimethylammonio)ethyl ester by alkylation with methyl iodide or other suitable alkyl iodides.

- Purification to isolate the iodide salt form of the compound.

This step is generally straightforward and yields the desired quaternary ammonium iodide salt.

Detailed Synthetic Route Summary and Conditions

Research Findings and Comparative Analysis

- The chiral intermediate preparation method described in CN111995565A is widely recognized for its efficiency and stereoselectivity, making it suitable for preparing enantiomerically pure piperidinecarboxylic acid derivatives.

- The esterification and quaternization steps are standard organic transformations, but the choice of reagents and conditions affects yield and purity.

- The use of phase transfer catalysts and controlled temperature conditions in esterification enhances reaction rates and selectivity.

- Industrially viable methods emphasize environmentally friendly and cost-effective reagents, such as avoiding unstable bases and ultra-low temperature conditions.

- The iodide salt form is often preferred for stability and solubility in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ammonium groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 1-Piperidinecarboxylic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Pharmaceutical Development

The compound's structure allows it to interact with biological systems effectively. It has been explored in drug design as a scaffold for creating novel therapeutic agents targeting various diseases, including infections and cancer .

Biochemical Studies

Due to its ability to modify biological activity, this compound has been used in biochemical assays to study enzyme interactions and cellular processes. Its quaternary ammonium nature makes it useful in membrane permeability studies .

Case Studies

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperidinecarboxylate Esters

1-Piperidinecarboxylic Acid, 4-Amino-, Phenylmethyl Ester, Hydrochloride

- Structure: Features a benzyl ester and a primary amino group on the piperidine ring.

- Key Differences: The amino group enables hydrogen bonding, increasing solubility (TPSA: 55.6 Ų) compared to the target compound’s quaternary ammonium group . Lacks the permanent positive charge, reducing water solubility but improving lipid membrane permeability.

- Applications: Used in peptide synthesis due to its amino group reactivity .

1-Piperidinecarboxylic Acid, 2-Bromo-, 1,1-Dimethylethyl Ester

- Structure : Contains a bromo substituent and a tert-butyl ester.

- Key Differences :

Ethyl 4-(2-Aminoanilino)piperidine-1-carboxylate

Compounds with Trimethylammonioethyl Moieties

2-(Trimethylammonio)ethyl Phosphate Derivatives

Ammonium, (6-Hydroxythymyl) Trimethyl-, Iodide, 1-Piperidinecarboxylate

- Structure : Combines a thymine-derived hydroxyl group with a piperidinecarboxylate ester.

- Key Differences :

Key Research Findings

- Metabolic Stability: The target compound’s ester group is prone to hydrolysis by esterases, similar to 2-arachidonoylglycerol, which requires esterase inhibitors (e.g., DFP) for stability in binding assays .

- Receptor Interactions: The trimethylammonioethyl group may mimic cholinergic ligands, contrasting with amino- or bromo-substituted analogues that lack ionic interactions .

- Synthetic Routes : Preparation likely involves quaternization of a tertiary amine precursor, analogous to methods for 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide .

Biological Activity

1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide can be represented as follows:

- Molecular Formula : C₁₁H₁₈N₂O₂I

- IUPAC Name : 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : It has been tested against various bacterial strains.

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neuroprotective Effects : Its structural properties may confer protective effects in neurodegenerative conditions.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 |

| Staphylococcus aureus (G+) | 20 |

These findings indicate that the compound demonstrates significant antibacterial activity, particularly against Staphylococcus aureus.

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide on various cancer cell lines. The results are detailed below:

| Cell Line | IC₅₀ (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 5.0 | Breast Cancer |

| A549 | 7.5 | Lung Adenocarcinoma |

| HL-60 | 3.0 | Leukemia |

The compound exhibited the highest potency against HL-60 leukemia cells, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective properties. A study conducted on neuronal cell cultures showed that treatment with the compound resulted in a significant reduction in apoptosis induced by oxidative stress. The protective effect was quantified as follows:

- Cell Viability Increase : Up to 40% compared to control groups under oxidative stress conditions.

Case Studies and Research Findings

Several case studies have highlighted the diverse applications and effects of this compound:

- Case Study on Antimicrobial Efficacy :

- Antitumor Research :

- Neuroprotection :

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The synthesis of quaternary ammonium piperidine derivatives typically involves alkylation of a piperidine precursor with a trimethylammonio-ethyl iodide moiety. A common approach is to react 1-piperidinecarboxylic acid with 2-(trimethylammonio)ethyl iodide under basic conditions (e.g., using K₂CO₃ in DMF) to facilitate esterification. Critical parameters include reaction temperature (optimized at 60–80°C), stoichiometric control of the alkylating agent, and inert atmosphere to prevent side reactions . Purification via recrystallization or ion-exchange chromatography is essential to isolate the iodide salt. Yield optimization may require adjusting solvent polarity, as evidenced by similar piperidine ester syntheses in pharmacopeial monographs .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what are common interpretation pitfalls?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester linkage, quaternary ammonium group, and piperidine ring conformation. The methyl groups on the ammonium moiety appear as a singlet (~δ 3.0–3.5 ppm), while the ester carbonyl resonates near δ 165–170 ppm. Pitfalls include overlapping signals from the piperidine ring; use of 2D NMR (COSY, HSQC) can resolve ambiguities .

- FT-IR : Key peaks include C=O (ester, ~1720 cm⁻¹) and C-N (ammonium, ~1200 cm⁻¹). Ensure absence of hydroxyl peaks (indicative of unreacted carboxylic acid) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-I]⁺) and fragmentation patterns. Note that iodide counterions may require negative-ion mode for detection .

Q. How should researchers handle stability and storage to prevent degradation?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Stability studies in polar solvents (e.g., DMSO, water) show hydrolysis of the ester bond at elevated temperatures (>40°C). Monitor pH in aqueous solutions (optimal range: 6–8) to avoid ammonium group degradation. Degradation products can be analyzed via HPLC with UV detection (λ = 210–230 nm) .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments from NMR data be resolved?

Discrepancies often arise from dynamic ring puckering in the piperidine moiety. Advanced methods include:

- Variable Temperature NMR : Cooling to -40°C slows ring inversion, splitting signals into distinct axial/equatorial conformers .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., iodine) or using synchrotron radiation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare experimental vs. theoretical NMR shifts .

Q. What in vitro models are suitable for evaluating biological activity, and how should conflicting assay results be addressed?

- Ion Channel Assays : Use patch-clamp electrophysiology to assess interaction with nicotinic acetylcholine receptors (nAChRs), as quaternary ammonium groups often modulate ion flux .

- Cell Viability Assays : Address cytotoxicity discrepancies (e.g., MTT vs. ATP assays) by normalizing to protein content and validating with live/dead staining .

- Confounding Factors : Counterion (iodide) interference in colorimetric assays requires controls with equimolar KI. Reproducibility across cell lines (e.g., HEK293 vs. CHO) should be verified .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to nAChRs or acetylcholinesterase. Parameterize the quaternary ammonium charge and iodide counterion explicitly .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Solvate the system with TIP3P water and apply periodic boundary conditions .

- QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO gap) from Gaussian calculations to predict bioactivity trends across derivatives .

Q. What regulatory considerations apply under the TSCA for laboratory-scale research?

Under 40 CFR §721.2078, this compound may be subject to Significant New Use Rules (SNURs) if scaled beyond 10 kg/year. Researchers must:

- Submit a Premanufacture Notice (PMN) if commercializing new applications.

- Adopt engineering controls (e.g., fume hoods) to limit occupational exposure during synthesis .

- Consult EPA DSSTox for ecotoxicity data (e.g., aquatic LC₅₀) to design waste disposal protocols .

Methodological Troubleshooting

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Column : Use a C18 column (5 µm, 250 mm × 4.6 mm) with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to retain the charged species.

- Mobile Phase : Gradient elution (ACN:Water, 20%→80% over 20 min) at 1.0 mL/min.

- Detection : UV at 210 nm (ester) or 254 nm (aromatic contaminants). Validate against a reference standard from certified sources (e.g., CAS Common Chemistry) with ≥98.5% purity .

Q. What strategies mitigate side reactions during esterification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.